N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications
Sulfonamide Hybrids in Medicinal Chemistry
Sulfonamides are a critical class of drugs, incorporating a variety of pharmacological agents with diverse activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These compounds often feature a general formula R-SO2NHR', where the functional group is linked to various organic compounds, leading to a significant range of hybrids named as sulfonamide hybrids. Recent advances have focused on designing and developing two-component sulfonamide hybrids with coumarin, indole, quinoline, isoquinoline, chalcone, and other pharmaceutical active scaffolds, showing promising biological activities (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Structural Studies and Synthesis Techniques
Research on tetrahydro-diepoxybenzo[de]isoquinoline derivatives obtained through the tandem [4+2] cycloaddition showcases the importance of structural and theoretical studies in understanding the interactions and assembly mechanisms of such compounds. These studies provide valuable insights into the synthesis and potential applications of similar sulfonamide-based compounds in medicinal chemistry and materials science (Grudova et al., 2020).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been extensively studied for their inhibition potency against human carbonic anhydrase isoenzymes, a property that makes them candidates for treating conditions like glaucoma, edema, and certain neurological disorders. The inhibition efficacy of these compounds is a significant area of research, contributing to the development of new therapeutic agents (Bozdağ et al., 2015).
Antitumor Activities
The synthesis and in vitro evaluation of new tetrahydroquinoline derivatives, including studies on their antitumor activities, represent another vital application area. These compounds have been tested against various cancer cell lines, showing some efficacy in inhibiting tumor growth. This research avenue is crucial for developing novel cancer therapeutics (Li, 2013).
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-21-12-16(10-19-21)27(24,25)20-15-5-4-13-6-7-22(11-14(13)9-15)18(23)17-3-2-8-26-17/h2-5,8-10,12,20H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFCKZOFGJWCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.